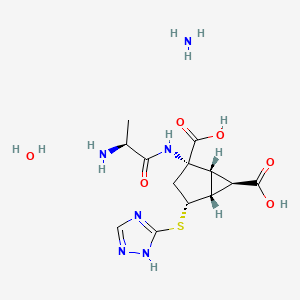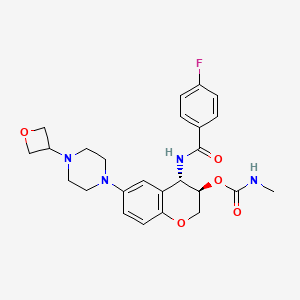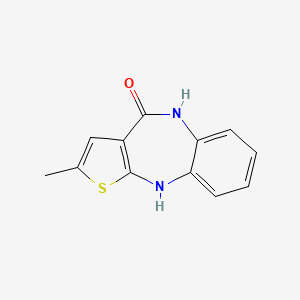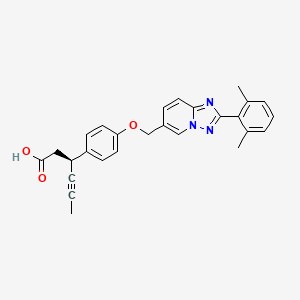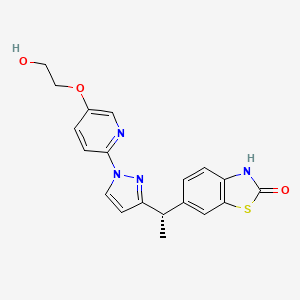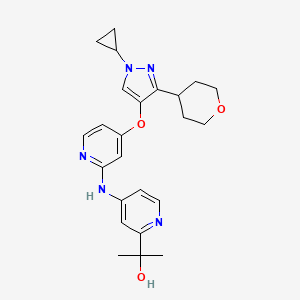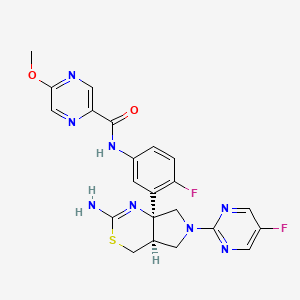
MAK683
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MAK683 is a potent and selective oral inhibitor of the Polycomb Repressive Complex 2 (PRC2), specifically targeting the embryonic ectoderm development (EED) subunit. PRC2 is involved in the transcriptional repression of genes through the trimethylation of histone H3 at lysine 27 (H3K27me3). Dysregulation of this pathway is associated with various malignancies, making this compound a promising candidate for cancer treatment .
Mechanism of Action
Target of Action
MAK683, also known as EED inhibitor-1, primarily targets the Polycomb Repressive Complex 2 (PRC2). The PRC2 complex is composed of several subunits, including Enhancer of Zeste Homolog 2 (EZH2) and Embryonic Ectoderm Development (EED) . These subunits play a crucial role in regulating transcription via trimethylation of histone H3 at lysine 27 (H3K27me3) .
Mode of Action
Upon administration, this compound selectively binds to the domain of EED that interacts with trimethylated lysine 27 on histone 3 (H3K27me3). This binding leads to a conformational change in the EED H3K27me3-binding pocket and prevents the interaction of EED with the histone methyltransferase EZH2 . This impairment of EED binding to H3K27me3 is the primary mode of action of this compound .
Biochemical Pathways
The PRC2 complex, which this compound targets, regulates transcription via trimethylation of histone H3 at lysine 27 (H3K27me3). Dysregulation of this pathway can lead to tumorigenesis in several diseases . By inhibiting the interaction between EED and H3K27me3, this compound modifies the epigenetic status of target genes, including cell cycle control genes .
Pharmacokinetics
this compound is well absorbed with a median Tmax of 1-4 hours across cohorts. The pharmacokinetic exposure (Cmax, AUC) generally increases with dose over the entire dose range. The apparent terminal half-life (geometric mean) is 2.5–6.6 hours across cohorts and remains constant over time .
Result of Action
The inhibition of the PRC2 complex by this compound leads to substantial on-treatment reductions from baseline in the H3K27me3/H3 ratio across doses. This reduction is proportional to cumulative this compound AUC, with a trend towards greater reductions at higher baseline H3K27me3 . This demonstrates the molecular and cellular effects of this compound’s action.
Biochemical Analysis
Biochemical Properties
MAK683 selectively binds to the domain of EED that interacts with trimethylated lysine 27 on histone 3 (H3K27me3) . This binding leads to a conformational change in the EED H3K27me3-binding pocket and prevents the interaction of EED with the histone methyltransferase enhancer zeste homolog 2 (EZH2) . This interaction impairs the ability of PRC2 to trimethylate H3K27, leading to transcriptional repression .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, in diffuse large B-cell lymphoma (DLBCL) cells, this compound treatment led to substantial reductions in the H3K27me3/H3 ratio .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the EED-H3K27me3 binding site, which impairs the allosteric activation of PRC2 . This prevents the interaction of EED with EZH2, thereby inhibiting the methylation of H3K27 and leading to transcriptional repression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . It has been observed that this compound is well absorbed with a median Tmax of 1-4 hours across cohorts . The apparent terminal half-life was 2.5–6.6 hours across cohorts and constant over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, in a study involving rats, it was found that this compound was well absorbed and demonstrated high oral exposure and moderate to high oral bioavailability at the dose of 1-2 mg/kg .
Metabolic Pathways
This compound is involved in the metabolic pathway of PRC2, which regulates transcription via trimethylation of H3K27 . It interacts with the enzyme EZH2 and the cofactor EED, which are part of the PRC2 complex .
Preparation Methods
MAK683 is synthesized through a series of chemical reactions involving the formation of a triazolopyrimidine core. The synthetic route typically involves the following steps:
Formation of the triazolopyrimidine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Functionalization: The core structure is then functionalized with various substituents to enhance its binding affinity and selectivity for the EED subunit.
Purification: The final compound is purified using chromatographic techniques to ensure high purity and yield
Chemical Reactions Analysis
MAK683 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The aldehyde formed from the oxidation of the dihydrofuran ring can be reduced to form O-hydroxyethylphenol.
Substitution: This compound can undergo substitution reactions, particularly involving the pyridine moiety.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include various hydroxylated, oxidized, and reduced metabolites .
Scientific Research Applications
MAK683 has several scientific research applications, particularly in the fields of oncology and epigenetics:
Cancer Treatment: this compound is being investigated for its potential to treat various malignancies, including diffuse large B-cell lymphoma (DLBCL). .
Epigenetic Research: this compound is a valuable tool for studying the role of PRC2 in gene regulation and epigenetic modifications.
Drug Development: This compound serves as a lead compound for the development of new PRC2 inhibitors with improved efficacy and safety profiles.
Comparison with Similar Compounds
MAK683 is unique compared to other PRC2 inhibitors due to its high selectivity and potency for the EED subunit. Similar compounds include:
EED226: Another EED inhibitor that served as a precursor to this compound.
EZH2 Inhibitors: Compounds like tazemetostat target the EZH2 subunit of PRC2.
This compound stands out due to its ability to allosterically inhibit EED, providing a novel approach to targeting PRC2 in cancer therapy .
Properties
IUPAC Name |
N-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methyl]-8-(2-methylpyridin-3-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O/c1-12-13(3-2-7-22-12)16-10-24-20(27-11-25-26-19(16)27)23-9-15-14-6-8-28-18(14)5-4-17(15)21/h2-5,7,10-11H,6,8-9H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIBABIFOBYHSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C2=CN=C(N3C2=NN=C3)NCC4=C(C=CC5=C4CCO5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951408-58-4 |
Source


|
| Record name | MAK-683 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1951408584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MAK-683 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K446Z8N51 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
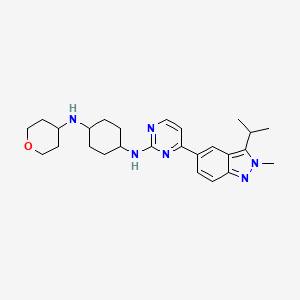

![(3S)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B608726.png)
